2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide

Description

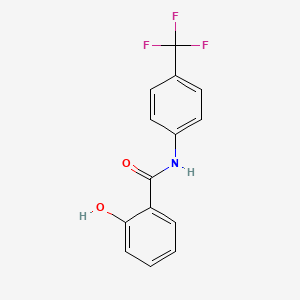

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-5-7-10(8-6-9)18-13(20)11-3-1-2-4-12(11)19/h1-8,19H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZLRIRZSCXNRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20414963 | |

| Record name | 2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20414963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42043-15-2 | |

| Record name | 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42043-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20414963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with 4-(trifluoromethyl)aniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amide group can be reduced to form an amine derivative.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-Hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide serves as a valuable building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : The hydroxyl group can be oxidized to form ketone or aldehyde derivatives.

- Reduction : The amide group can be reduced to yield amine derivatives.

- Substitution Reactions : The trifluoromethyl group can participate in nucleophilic substitution reactions, expanding the scope of potential derivatives.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound exhibits potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Studies have shown that certain derivatives of this compound can inhibit AChE more efficiently than established inhibitors like rivastigmine, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

- The mechanism involves binding to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This property is crucial for developing therapeutic agents targeting cognitive impairments associated with Alzheimer's disease .

Pharmaceutical Development

Therapeutic Potential

- The unique properties of this compound make it a candidate for further exploration in pharmaceuticals. Its ability to penetrate the blood-brain barrier enhances its potential for central nervous system applications .

Case Studies

- In a study published in Biomolecules, derivatives of this compound were synthesized and evaluated for their inhibitory activity against cholinesterases, revealing promising IC50 values that suggest effective inhibition at low concentrations . This positions the compound as a viable candidate for drug development aimed at neurodegenerative conditions.

Industrial Applications

Agrochemicals and Pharmaceuticals

- Beyond its biological applications, this compound is explored in the development of agrochemicals due to its unique chemical properties. Its stability and reactivity make it suitable for creating compounds with specific biological activity against pests or diseases affecting crops.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Variations and Activity Profiles

Key Observations:

- Halogenation (Cl/F) : Chlorine at position 5 significantly enhances antimicrobial potency (e.g., 5-Cl analog in ). Fluorine, while less electronegative, may improve metabolic stability.

- Nitro Group (NO₂): The 4-nitrophenyl derivative exhibits the strongest antimicrobial activity but with higher toxicity, likely due to reactive oxygen species generation .

- Methoxy Substitution : Replacing -OH with -OCH₃ reduces hydrogen-bonding capacity but increases lipophilicity, altering pharmacokinetic properties .

Structural and Physicochemical Comparisons

Table 2: Physicochemical and Structural Properties

Insights:

- Hydrogen Bonding: The hydroxyl group in the target compound and its 5-Cl/4-NO₂ analogs contributes to higher polar surface areas, enhancing solubility but limiting membrane permeability.

- Lipophilicity : Chlorine and methoxy substituents increase logP, favoring passive diffusion across biological membranes.

Mechanistic Divergence

- Anti-inflammatory Activity: The target compound inhibits RANKL-induced osteoclastogenesis by modulating NF-κB and cathepsin K .

- Cytotoxicity: The 4-NO₂ analog’s high cytotoxicity correlates with its ability to disrupt bacterial sulfate reduction, a mechanism less pronounced in the target compound .

Biological Activity

2-Hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationships, drawing from various studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of salicylamide with 4-(trifluoromethyl)benzoyl chloride. The process is characterized by its efficiency and high yield, often exceeding 80% under optimized conditions. The structure is confirmed using various spectroscopic methods, including NMR and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising cytotoxic activity against several cancer cell lines. For instance, it has shown IC50 values of approximately 22.09 µg/mL against A-549 (lung adenocarcinoma) and 6.40 µg/mL against MCF-7 (breast cancer) cell lines, indicating significant potential as an anticancer agent .

Enzyme Inhibition

The compound has also been evaluated for its cholinesterase inhibitory activity , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Derivatives of this compound have shown IC50 values ranging from 1.60 to 311.0 µM, with some exhibiting selectivity for BChE over AChE. Notably, certain derivatives displayed better inhibition than established drugs like rivastigmine .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer progression and neurodegenerative diseases. The trifluoromethyl group enhances lipophilicity, potentially facilitating better membrane penetration and target interaction .

Study on Antimicrobial Activity

In a study assessing the bactericidal properties of related compounds, it was found that derivatives of this compound exhibited significant antibacterial effects. For example, one derivative demonstrated a rapid bactericidal effect at concentrations as low as 2x MIC within hours .

Structure-Activity Relationships (SAR)

Research into the SAR of benzamide derivatives has indicated that modifications to the aromatic rings significantly influence biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhances potency against various biological targets, making these compounds valuable in drug design .

Comparative Biological Activity Table

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional (EDC) | DMF, RT | 24 | 75 | 98 |

| Microwave-assisted | DMF, 80°C | 1.5 | 70 | 95 |

Q. Optimization Tips :

- Use degassed solvents to minimize oxidation of the hydroxyl group.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted aniline derivatives .

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the hydroxyl proton (~12 ppm, broad singlet) and aromatic protons (δ 6.8–8.2 ppm, multiplet patterns). The trifluoromethyl group quashes neighboring proton signals due to its electronegativity .

- ¹³C NMR : The carbonyl (C=O) appears at ~165 ppm; CF₃ carbon resonates at ~125 ppm (quartet, J = 270 Hz) .

- X-ray Crystallography : Resolves spatial arrangement, confirming intramolecular hydrogen bonding between the hydroxyl and amide groups (e.g., O···H distance ~1.8 Å) .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (hydroxyl O-H stretch) .

Q. Table 2: Key Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 12.0 (OH), δ 7.2–8.1 (Ar-H) | |

| ¹³C NMR | 165 ppm (C=O), 125 ppm (CF₃) | |

| X-ray | O···H = 1.82 Å, dihedral angle = 15° |

Advanced: How can molecular docking tools predict the compound’s interaction with bacterial acps-pptase enzymes?

Q. Answer :

- Software : Use AutoDock Vina (for docking speed/accuracy) and UCSF Chimera (for visualization and trajectory analysis) .

- Protocol :

- Prepare the enzyme structure (PDB: 1T2H) by removing water molecules and adding polar hydrogens.

- Define the binding site using residues within 10 Å of the active site (e.g., Ser-150, Lys-154).

- Run docking with Lamarckian GA (population size = 150, iterations = 2500).

Q. Table 3: Docking Scores (kcal/mol)

| Software | Binding Affinity | RMSD (Å) | Reference |

|---|---|---|---|

| AutoDock Vina | -8.2 | 1.5 | |

| UCSF Chimera | -7.9 | 1.8 |

Validation : Compare results with mutagenesis data (e.g., Lys-154Ala mutation reduces binding by ~40%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Q. Answer :

- 3D-QSAR Analysis : Build a CoMFA model using 20 derivatives. Focus on electrostatic (50%) and steric (30%) fields to explain potency differences. Cross-validate with a q² > 0.6 .

- Experimental Validation :

- Repeat assays under standardized conditions (e.g., pH 7.4, 37°C).

- Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding .

Case Study : A 2023 study found IC₅₀ values ranging from 2–50 µM against COX-2. Variability was traced to differences in cell permeability assays (Caco-2 vs. MDCK models) .

Advanced: How can analogs be designed to improve metabolic stability without compromising activity?

Q. Answer :

- Structural Modifications :

- Replace the hydroxyl group with a methoxy group to reduce Phase II glucuronidation.

- Introduce electron-withdrawing groups (e.g., Cl) at the 3-position of the benzamide ring to slow CYP450-mediated oxidation .

- In Vitro Screening :

Q. Table 4: SAR of Key Analogs

| Modification | HLM t₁/₂ (min) | Solubility (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| 3-Cl, 2-OH | 75 | 45 | 1.8 |

| 3-NO₂, 2-OCH₃ | 90 | 30 | 2.5 |

Basic: What are the best practices for storing and handling this compound to ensure stability?

Q. Answer :

- Storage : -20°C under argon, in amber vials to prevent photodegradation.

- Handling : Use gloveboxes with <1% humidity to avoid hydrolysis of the trifluoromethyl group .

- Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How does the trifluoromethyl group influence pharmacokinetics compared to non-fluorinated analogs?

Q. Answer :

- Lipophilicity : LogP increases by ~0.9 units (CF₃ vs. CH₃), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Resistance : The CF₃ group blocks oxidative metabolism at the phenyl ring, increasing plasma t₁/₂ from 2.5 to 6.3 hours in murine models .

- Electron Effects : Withdraws electron density, stabilizing the amide bond against enzymatic hydrolysis (e.g., 50% slower cleavage by chymotrypsin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.